1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL)piperazine
Description
1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)piperazine is a boronate ester-containing compound with a piperazine core linked to a pyridine ring. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group facilitates participation in Suzuki-Miyaura cross-coupling reactions, making it valuable in pharmaceutical and materials chemistry . Its molecular formula is C₁₆H₂₇BN₃O₂ (neutral form), with a molecular weight of 339.67 g/mol for its hydrochloride salt .
Properties
IUPAC Name |
1-methyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26BN3O2/c1-15(2)16(3,4)22-17(21-15)13-10-14(12-18-11-13)20-8-6-19(5)7-9-20/h10-12H,6-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJEASUPUINWVHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)N3CCN(CC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26BN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60693477 | |
| Record name | 1-Methyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60693477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1171892-37-7 | |
| Record name | 1-Methyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60693477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL)piperazine is a complex organic compound with potential biological activities. This article reviews its chemical properties, biological mechanisms, and implications for therapeutic applications, supported by relevant data and case studies.
Molecular Structure:
- Molecular Formula: C₁₃H₁₈BN₃O₂
- Molar Mass: 259.11 g/mol
- CAS Number: 1396753-41-5
Physical Properties:
| Property | Value |
|---|---|
| Density | 1.17 g/cm³ (predicted) |
| Boiling Point | 409.0 °C (predicted) |
| pKa | 1.22 (predicted) |
| Storage Conditions | 2-8 °C |
Biological Activity
The biological activity of this compound has been primarily studied in the context of its interactions with various biological targets, particularly in cancer research and neuropharmacology.
This compound exhibits its effects through several mechanisms:
- Kinase Inhibition: The compound has shown potential as a selective inhibitor of certain kinases involved in cancer progression. For instance, it interacts with the CDK4/6 pathway, which is crucial in cell cycle regulation and has been targeted in various cancer therapies .
- Neurotransmitter Modulation: Studies suggest that this compound may influence neurotransmitter systems, potentially providing therapeutic effects in neurodegenerative diseases .
Case Studies and Research Findings
- Cancer Research:
- Neuropharmacological Effects:
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparison with similar piperazine derivatives is useful:
| Compound Name | Biological Target | IC50 (nM) | Notes |
|---|---|---|---|
| Compound A | CDK4/6 | <10 | Selective inhibitor; used in cancer therapy |
| Compound B | Serotonin Receptor | 50 | Anxiolytic effects observed in animal models |
| This compound | CDK4/6 & Neurotransmitters | <20 | Dual action; potential for combined therapies |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs with variations in boronate placement, piperazine substitution, and pyridine ring modifications.
Substitution Position on Pyridine Ring
- Target Compound: Boronate at pyridin-3-yl position. Example: Used in the synthesis of trypanocidal agents (72% yield in cross-coupling reactions) .
- 1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine: Boronate at pyridin-2-yl position. Demonstrated lower steric hindrance in coupling reactions, but reduced yield (32%) in antimalarial quinoline synthesis .
- 1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine :
Piperazine Substituents and Linker Modifications
- 1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]piperazine :
- 1-Methyl-4-(3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propyl)piperazine: Phenoxypropyl linker enhances solubility. Explored in medicinal chemistry for improved pharmacokinetics .
- 1-Methyl-4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)piperazine :
Boronate-Free Analogs
- 1-(6-Fluoro-4-methylpyridin-3-yl)piperazine :
- 5,5’-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one): Chlorinated dithiolone core with piperazine. Potential pharmacological properties (e.g., antimicrobial activity) .
Pharmacological and Physicochemical Properties
- Target Compound :
- Analog 1-Methyl-4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)piperazine :
- Analog 5,5’-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one) :
- Antimicrobial activity : Chlorine atoms enhance reactivity with microbial enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials and Key Intermediates
- 5-Bromo-2-(4-Boc-piperazin-1-yl)pyridine or related bromo-substituted pyridine derivatives serve as the primary substrates for borylation.
- Bis(pinacolato)diboron (B2Pin2) is the boron source for introducing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group.
- Piperazine derivatives, including methyl-substituted piperazine, are used for ring formation or substitution.
Palladium-Catalyzed Borylation
The critical step for preparing the target compound is the palladium-catalyzed borylation of the bromo-substituted pyridine intermediate to install the boronate ester group.
- Catalysts: Commonly used catalysts include Pd(dppf)Cl2 (dichlorobis(diphenylphosphino)ferrocene palladium(II)) and Pd(PPh3)4.
- Bases: Potassium acetate (KOAc) or cesium carbonate (Cs2CO3) are typical bases to facilitate the reaction.
- Solvents: 1,4-Dioxane, acetonitrile, or mixtures of dioxane/water are preferred solvents.
- Temperature and Time: Reaction temperatures range from 70°C to 90°C, with reaction times between 3 to 20 hours depending on the scale and conditions.
- Atmosphere: Inert atmosphere (argon or nitrogen) is maintained to prevent catalyst degradation.
Example Reaction Conditions
| Step | Reagents/Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Borylation | B2Pin2, Pd(dppf)Cl2, KOAc | 1,4-Dioxane | 80 | 20 | 45 | Flash chromatography purification |
| Borylation | B2Pin2, Pd(PPh3)4, Cs2CO3 | Dioxane/H2O | 90 | 16 | - | Argon atmosphere, workup with EtOAc |
Piperazine Ring Formation and Substitution
- The piperazine ring is either introduced as a protected amine (e.g., Boc-protected piperazine) or directly substituted on the pyridine ring.
- Methylation of the piperazine nitrogen can be performed post-cyclization or incorporated via methyl-substituted piperazine starting materials.
Industrial Production Methods
- Batch and Continuous Flow Reactors: Industrial synthesis employs batch reactors for small to medium scale and continuous flow reactors for larger scale production to improve reaction control and scalability.
- Purification: The crude product is purified by a combination of flash column chromatography, crystallization, and sometimes distillation to achieve high purity.
- Optimization: Reaction parameters such as catalyst loading, base equivalents, solvent ratios, and temperature profiles are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Borylation | Pd catalyst, B2Pin2, KOAc, dioxane, 80°C | Installation of 4,4,5,5-tetramethyl dioxaborolane group on pyridine ring |
| Methylation | Methylating agents (e.g., methyl iodide) | Introduction of methyl group on piperazine nitrogen |
| Cyclization | Amine precursors under suitable conditions | Formation of piperazine ring |
Summary Table of Key Preparation Steps
| Step | Reagents/Conditions | Purpose | Yield Range (%) |
|---|---|---|---|
| Synthesis of bromo-pyridine intermediate | Starting pyridine derivatives, bromination reagents | Introduce bromo substituent for borylation | Variable |
| Palladium-catalyzed borylation | B2Pin2, Pd(dppf)Cl2 or Pd(PPh3)4, KOAc or Cs2CO3, 70–90°C, 3–20 h | Install boronate ester moiety | 40–70 |
| Piperazine ring formation or substitution | Piperazine derivatives, methylation agents | Form or modify piperazine ring | High (dependent on method) |
Research Findings and Optimization Notes
- The choice of catalyst and base significantly influences the yield and purity of the boronate ester product.
- Using Pd(dppf)Cl2 with KOAc in 1,4-dioxane at 80°C for 20 hours is a commonly reported reliable method.
- The reaction is sensitive to moisture and oxygen; thus, inert atmosphere techniques improve reproducibility.
- Purification by flash chromatography followed by recrystallization yields analytically pure material suitable for further synthetic applications.
- Methylation of the piperazine nitrogen is efficiently achieved using standard methylating agents under mild conditions.
Q & A
Q. What are the primary synthetic routes for 1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)piperazine?
The synthesis typically involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the boronic ester group. A general protocol includes:
- Step 1: Preparation of the pyridine-piperazine precursor via nucleophilic substitution or condensation.
- Step 2: Boronylation using bis(pinacolato)diboron (B₂Pin₂) in the presence of Pd catalysts (e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄) .
- Key conditions: Solvents like DMF or DMSO, temperatures of 80–110°C, and inert atmosphere. Yields range from 60–85% depending on catalyst loading and ligand choice .
Q. Table 1: Comparison of Synthetic Methods
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Pd(PPh₃)₄ | DMF | 100 | 75 | |
| Pd(dppf)Cl₂ | DMSO | 80 | 85 |
Q. How is this compound characterized post-synthesis?
Routine characterization employs:
Q. What solvents and conditions ensure stability during storage?
The compound is hygroscopic and sensitive to protic solvents. Recommended storage:
- Temperature: –20°C in sealed, argon-purged vials.
- Solubility: Stable in DCM or THF; avoid aqueous buffers .
Advanced Questions
Q. How can contradictory yields in Suzuki-Miyaura couplings be resolved?
Discrepancies often arise from:
- Catalyst deactivation: Use fresh Pd catalysts and ligands (e.g., SPhos) to improve efficiency .
- Oxygen sensitivity: Ensure rigorous inert conditions (e.g., Schlenk line).
- Substrate purity: Pre-purify intermediates via column chromatography (silica gel, EtOAC/hexane) .
Case Study: A 20% yield increase was achieved by switching from Pd(OAc)₂ to Pd(dppf)Cl₂ and optimizing ligand ratios (1:2 Pd:ligand) .
Q. What computational methods predict reactivity in cross-coupling reactions?
- DFT Calculations: Model transition states to assess steric/electronic effects of substituents. For example, the pyridine nitrogen’s lone pair may coordinate Pd, accelerating transmetallation .
- Molecular Docking: Predict interactions with catalytic sites (e.g., Pd(0) centers) .
Q. Table 2: Key Computational Parameters
| Parameter | Value | Relevance |
|---|---|---|
| HOMO-LUMO Gap | 4.2 eV | Indicates electron-rich boron center |
| Mulliken Charge (B) | +0.35 | Favors Pd coordination |
Q. How does the piperazine moiety influence pharmacological potential?
While primarily a synthetic intermediate, the piperazine ring’s conformational flexibility may enhance binding to biological targets (e.g., GPCRs or kinases). In silico studies suggest:
- LogP: ~2.1 (moderate lipophilicity for blood-brain barrier penetration).
- Hydrogen-bond donors: 0 (limits solubility but improves membrane permeability) .
Q. What strategies mitigate boron-oxidation during long-term reactions?
Q. How is regioselectivity ensured in multi-step functionalization?
- Directing groups: The pyridine nitrogen directs electrophilic substitution to the meta-position.
- Protection/deprotection: Temporarily protect the piperazine with Boc groups during boronylation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
